Barium acetate

Vue d'ensemble

Description

Barium acetate is a salt of barium and acetic acid . It is a white crystal used as a dryer for paints and varnishes . The production of this salt occurs by the reaction of barium carbonate and acetic acid .

Synthesis Analysis

Barium acetate is generally produced by the reaction of acetic acid with barium carbonate . The reaction is performed in solution and the barium acetate crystallizes out at temperatures above 41°C . Alternatively, barium sulfide can be used .Molecular Structure Analysis

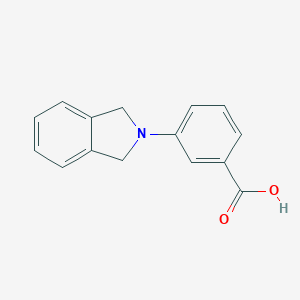

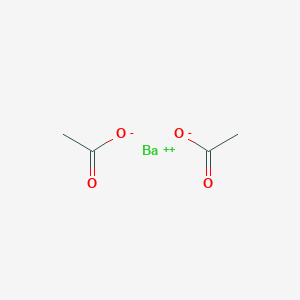

Barium acetate is an ionic compound, forming through the combination of cations (positively charged ions) and anions (negatively charged ions). In this case, the barium ion (Ba²⁺) combines with the acetate ion (CH3COO⁻) to create a stable ionic compound . The molecular formula of barium acetate is (Ba(C2H3O2)) .Chemical Reactions Analysis

When heated in air, barium acetate decomposes to the carbonate . It reacts with acids: reaction with sulfuric acid, hydrochloric acid, and nitric acid give the sulfate, chloride, and nitrate respectively .Physical And Chemical Properties Analysis

Barium acetate is a white powder, highly soluble in water . At 0°C, 55.8g of barium acetate can be dissolved in 100g of water . It decomposes upon heating into barium carbonate .Applications De Recherche Scientifique

Textile Industry

Barium acetate is used as a mordant for printing textile fabrics . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. It may be used for dyeing fabrics or for intensifying stains in cell or tissue preparations.

Paint and Varnish Industry

It is used for drying paints and varnishes . In this context, drying does not refer to the evaporation of the solvent, but rather to the polymerization of the varnish, often catalyzed by a metal complex.

Lubricating Oils

The compound is also used in lubricating oils . It can act as a thickening agent, and it also has anti-wear and anti-corrosion properties.

Catalyst in Organic Synthesis

In chemistry, barium acetate is used as a catalyst in organic synthesis . It can accelerate a variety of reactions including alkylation, acylation, and condensation reactions.

Titrating Sulfates

Barium acetate has been used in the process of titrating sulfates of quinine and quinidine in nonaqueous conditions . This is a process in which the concentration of a chemical substance in solution is determined by adding a solution of known concentration (the titrant) until the reaction between them is just complete.

Electrophoresis

Electrophoresis in the presence of barium acetate has been used to analytically and preparatively separate glycosaminoglycans . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit.

Cationization Agent

It has acted as a cationization agent for sensitive multiple reaction monitoring of plasma free fatty acid profiling in a fish oil human intervention . In this context, a cationization agent is a substance that increases the sensitivity of a substance to detection methods.

Cardiac Research

It has been documented to induce severe cardiac dysrhythmia from ingestion . While this is a harmful effect, it can be used in a controlled environment for research into cardiac function and the effects of various treatments.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Barium acetate is a salt of barium (II) and acetic acid .

Mode of Action

Barium acetate, upon heating, decomposes to barium carbonate . It reacts with acids: reaction with sulfuric acid gives sulfate, hydrochloric acid gives chloride, and nitric acid gives nitrate .

Biochemical Pathways

Barium was never considered as an essential nutrient for humans, although it is undoubtedly naturally abundant enough and distinctive in its chemical properties that it might well have some biochemical function, eg, for regulatory purposes, both in animals and plants .

Pharmacokinetics

Barium acetate is a white powder, which is highly soluble: at 0 °C, 55.8 g of barium acetate can be dissolved in 100 g of water . It decomposes upon heating into barium carbonate It is known to be toxic and hazardous upon ingestion .

Result of Action

Ingestion of barium acetate may cause tightness of the muscles of the face and neck, vomiting, diarrhea, abdominal pain, muscular tremors, anxiety, weakness, labored breathing, cardiac irregularity, convulsions, and death from cardiac and respiratory failure . The estimated lethal dose lies between 1 to 15 grams .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium acetate. For instance, the presence of barium in humans may produce several effects, especially among those chronically exposed from low to moderate doses . Barium accumulation can mainly occur by exposure in the workplace or from drinking contaminated water . This element is also assumed with the diet, mainly from plant foods .

Propriétés

IUPAC Name |

barium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BaO4, Ba(C2H3O2)2 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020130 | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White crystals, soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.47 g/cm³ | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Barium acetate | |

CAS RN |

543-80-6 | |

| Record name | Barium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA31YJ60R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.